molecular formula C21H26N4O2 B2858771 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900289-71-6

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2858771
CAS RN: 900289-71-6
M. Wt: 366.465
InChI Key: BODLFMDQBFYQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine, also known as DPP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPP belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives and is a potent inhibitor of various enzymes and receptors.

Scientific Research Applications

Fluorescent Probes for Bioimaging

This compound belongs to a family of pyrazolo[1,5-a]pyrimidines that have been identified as strategic compounds for optical applications . They are particularly useful as fluorescent probes for bioimaging due to their tunable photophysical properties. These properties allow for the visualization of dynamic intracellular processes, which is crucial for understanding cellular mechanisms and disease progression.

Chemosensors

The electron-donating groups (EDGs) at position 7 on the fused ring of these compounds improve both absorption and emission behaviors, making them excellent candidates for chemosensors . Chemosensors are vital for detecting ions or molecules, which has significant implications for environmental monitoring and diagnostics.

Solid-State Emitters

Pyrazolo[1,5-a]pyrimidines with simple aryl groups exhibit good solid-state emission intensities . This makes them suitable for designing solid-state emitters, which are important components in the development of organic light-emitting devices (OLEDs).

Photobleaching Performance

These compounds demonstrate very good photobleaching performance, which is a desirable characteristic for long-term imaging applications . Photobleaching refers to the loss of fluorescence over time, and a lower rate of photobleaching means the compounds can be used for extended periods without losing their effectiveness.

Antiproliferative Activity Against Cancer Cell Lines

Some derivatives of pyrazolo[1,5-a]pyrimidines have shown promising in vitro antiproliferative activities against leukemia cell lines . This suggests potential applications in cancer research, particularly in the search for new therapeutic agents.

Kinase Inhibition for Cancer Treatment

The structural features of these compounds make them suitable for the development of kinase inhibitors . Kinase inhibitors are a class of drugs that block certain enzymes (kinases) involved in the growth of cancer cells, and they represent a significant area of research in cancer therapy.

Pharmacophore in Drug Development

Pyrazolo[1,5-a]pyrimidines are considered promising pharmacophores in drug structures for the treatment of various diseases, including cancer, inflammatory, and viral diseases . A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule.

Chemotherapeutic Agents

These compounds have potential as chemotherapeutic agents, acting as inhibitors of specific proteins involved in cell division . This application is particularly relevant in the context of cancer, where controlling the proliferation of malignant cells is a primary goal.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-14-12-19(24-10-6-5-7-11-24)25-21(22-14)20(15(2)23-25)16-8-9-17(26-3)18(13-16)27-4/h8-9,12-13H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODLFMDQBFYQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

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